molecular formula C9H15NO3Si B1353979 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester CAS No. 149286-32-8

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

Cat. No. B1353979
CAS RN: 149286-32-8
M. Wt: 213.31 g/mol
InChI Key: RHJJRGMMFYOGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate . It has a molecular weight of 213.31 and is a yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a yellow liquid . Its molecular weight is 213.31 .

Scientific Research Applications

Polymorphic and Solvate Structures

Research by Salorinne et al. (2014) delved into the structural characterization of ethyl ester and carboxylic acid derivatives of an antiviral drug analogue, demonstrating polymorphic and solvate structures through X-ray crystallography and NMR spectroscopy. This study highlights the importance of intermolecular interactions and their impact on the stability and conformation of isoxazole derivatives, which could be crucial for drug design and development (Salorinne et al., 2014).

Antituberculosis Activity

Mao et al. (2010) synthesized and tested the antituberculosis activity of novel mefloquine-isoxazole carboxylic esters, including a compound similar in functionality to "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester." These compounds demonstrated significant antituberculosis activity, suggesting potential applications in developing new antituberculosis drugs (Mao et al., 2010).

Esterification Techniques

The work of Yoshino et al. (2006) on the esterification of carboxylic and phosphonic acids presents an environmentally friendly method that might be applicable for synthesizing esters related to "this compound," showcasing an efficient pathway for the preparation of ester derivatives in green chemistry contexts (Yoshino et al., 2006).

Novel Routes to Isoxazole Derivatives

Research by Sørensen et al. (2000) introduced a novel approach to synthesize 5-substituted 3-isoxazolols without forming byproducts, which could be relevant for the synthesis of complex isoxazole derivatives, potentially including variations of "this compound." This method provides a versatile procedure for the preparation of isoxazole-based compounds (Sørensen et al., 2000).

Homologation and Derivatization Techniques

Katritzky et al. (2001) discussed a method for the homologation of carboxylic acids into their corresponding esters, offering a potential synthetic route for modifying or synthesizing derivatives of "this compound." This technique could be useful for researchers looking to create new compounds with tailored properties for specific applications (Katritzky et al., 2001).

properties

IUPAC Name

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJRGMMFYOGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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